3-Ethyl-2-methylheptane
Overview
Description
3-Ethyl-2-methylheptane is a chemical compound with the molecular formula C10H22 . It is also known by other names such as 2-Methyl-3-ethylheptane .
Molecular Structure Analysis
The molecular structure of 3-Ethyl-2-methylheptane consists of a chain of seven carbon atoms, with an ethyl group (C2H5) attached to the third carbon atom and a methyl group (CH3) attached to the second carbon atom . The molecular weight of this compound is 142.2817 g/mol .
Physical And Chemical Properties Analysis
3-Ethyl-2-methylheptane has a molecular weight of 142.28 g/mol . It has a density of 0.7±0.1 g/cm3, a boiling point of 161.9±7.0 °C at 760 mmHg, and a vapor pressure of 2.9±0.1 mmHg at 25°C . The compound has a molar refractivity of 48.3±0.3 cm3 . It has no hydrogen bond donors or acceptors, and it has five freely rotating bonds .
Scientific Research Applications
Metabolism in Rats : A study on the metabolism of 3-methylheptane (3-MH), a structurally similar compound, in rats, found various urinary metabolites, indicating its moderate ability to induce hyaline droplet nephropathy, a type of kidney damage. This suggests potential implications for the study of 3-Ethyl-2-methylheptane in environmental and health contexts (Serve et al., 1993).
Biodegradation of Iso-Alkanes : Research on the biodegradation of iso-alkanes under methanogenic conditions, including compounds like 3-methylhexane and 3-ethylhexane, can provide insights into the environmental fate and biodegradation pathways of similar compounds like 3-Ethyl-2-methylheptane (Abu Laban et al., 2015).
Synthesis from 2-Ethyl-1-hexene : The synthesis of 3-methoxy-3-methylheptane from 2-ethyl-1-hexene and methanol provides information on chemical processes relevant to synthesizing derivatives of 3-Ethyl-2-methylheptane (Karinen & Krause, 2000).
Autoignition Studies : An experimental and modeling study of the autoignition of 3-methylheptane offers data on the combustion properties of similar branched alkanes, which can be important in fuel applications (Wang et al., 2013).
Combustion Chemistry : Research on the oxidation of 3-methylheptane in a jet-stirred reactor contributes to understanding the combustion chemistry of large hydrocarbons, relevant to the potential combustion behavior of 3-Ethyl-2-methylheptane (Karsenty et al., 2012).
properties
IUPAC Name |
3-ethyl-2-methylheptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-7-8-10(6-2)9(3)4/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMJCVVUYDKHAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871231 | |
Record name | 3-Ethyl-2-methylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-2-methylheptane | |
CAS RN |
14676-29-0 | |
Record name | 3-Ethyl-2-methylheptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014676290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-2-methylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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